molecular formula C20H20FN3O3S2 B2686408 N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683261-17-8

N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2686408
M. Wt: 433.52
InChI Key: IYYLTCAZJOFAMZ-UHFFFAOYSA-N
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Description

N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known to have unique biochemical and physiological effects, making it a promising candidate for a variety of applications.

Scientific Research Applications

Antimicrobial Activity

Research on fluorobenzothiazole sulphonamide derivatives has shown promising results in antimicrobial activity. For instance, compounds containing fluoro-substituted sulphonamide benzothiazole have been synthesized and evaluated for their potential as antimicrobial agents. These compounds exhibit a wide range of biodynamic properties, including antimicrobial activities, due to the pharmacologically significant traits of benzothiazoles and sulphonamide compounds (Jagtap, V., Jaychandran, E., Sreenivasa, G., & Sathe, B., 2010). Additionally, specific derivatives of N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide have been synthesized and shown to possess good to moderate activity against selected bacterial and fungal strains, demonstrating the potential of these compounds in antimicrobial resistance research (Anuse, D. G., Mali, S. N., Thorat, B., Yamgar, R., & Chaudhari, H. K., 2019).

Antifungal and Anticancer Properties

New 5-arylidene derivatives bearing a fluorine atom have been synthesized and shown to possess significant antifungal activities against various strains, with some compounds displaying high inhibitory effects. The presence of a fluorine atom is crucial for enhancing the antimicrobial activity of these compounds (Desai, N., Rajpara, K. M., & Joshi, V. V., 2013). Furthermore, novel fluoro substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole have been evaluated for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, showcasing their broad therapeutic potential (Patel, S., Sreenivasa, G., Jayachandran, E., & Kumar, K. J., 2009).

Electrophysiological and Enzyme Inhibition Studies

Several studies have focused on the electrophysiological activity and enzyme inhibition properties of sulfonamide derivatives. For example, N-substituted imidazolylbenzamides or benzene-sulfonamides have been investigated for their potential as class III antiarrhythmic agents. This research has identified compounds with significant potency, highlighting the potential of these molecules in developing new treatments for arrhythmias (Morgan, T. K., Lis, R., Lumma, W. C., Nickisch, K., Wohl, R., Phillips, G., Gomez, R., Lampe, J., Di Meo, S., & Marisca, A. J., 1990). Additionally, inhibitors targeting the tumor-associated isozyme carbonic anhydrase IX have been synthesized, demonstrating the potential of these compounds as antitumor agents. These studies underscore the importance of sulfonamide derivatives in targeting specific enzymes for therapeutic purposes (Ilies, M., Vullo, D., Pastorek, J., Scozzafava, A., Ilieș, M., Cǎproiu, M., Pastoreková, S., & Supuran, C., 2003).

properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S2/c1-13-8-10-24(11-9-13)29(26,27)16-5-2-14(3-6-16)19(25)23-20-22-17-7-4-15(21)12-18(17)28-20/h2-7,12-13H,8-11H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYLTCAZJOFAMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

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